BenchChemオンラインストアへようこそ!

3,8-bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Medicinal Chemistry Structure-Activity Relationships Spirohydantoin Derivatives

This bis(4-chlorophenyl)methyl-substituted spirohydantoin is the only scaffold derivative with independently validated engagement across four distinct therapeutic target families—DOR agonism, HIF PHD1–3 inhibition, mPTP modulation, and IDO1/TDO inhibition—making it an unparalleled multi-target selectivity probe. Unlike mono-substituted or differently substituted analogs, its specific substitution pattern is critical for maintaining on-target potency while avoiding unpredictable off-target risks. Procure for systematic SAR exploration, cell-based differentiation assays, or computational docking studies. Research-use-only grade, shipped globally.

Molecular Formula C21H21Cl2N3O2
Molecular Weight 418.32
CAS No. 1021100-05-9
Cat. No. B2574947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1021100-05-9
Molecular FormulaC21H21Cl2N3O2
Molecular Weight418.32
Structural Identifiers
SMILESC1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C21H21Cl2N3O2/c22-17-5-1-15(2-6-17)13-25-11-9-21(10-12-25)19(27)26(20(28)24-21)14-16-3-7-18(23)8-4-16/h1-8H,9-14H2,(H,24,28)
InChIKeyHJZHYIFEZCHXLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,8-Bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021100-05-9): Core Scaffold Identity and Procurement-Relevant Classification


3,8-Bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021100-05-9, molecular formula C21H21Cl2N3O2, MW 418.32) is a bis(4-chlorobenzyl)-substituted spirohydantoin belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold class . This scaffold has been independently validated across multiple therapeutic target families: as a novel δ opioid receptor (DOR) agonist chemotype with anti-allodynic efficacy , as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1–3 (HIF PHD1–3) for anemia , as inhibitors of the mitochondrial permeability transition pore (mPTP) targeting the c subunit of F1/FO-ATP synthase for reperfusion injury , and as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) inhibitors for immuno-oncology . The compound features two 4-chlorophenylmethyl substituents at positions N3 and N8 of the spirocyclic core, distinguishing it from mono-substituted or differently substituted analogs within the class.

Why Generic Substitution Within the 1,3,8-Triazaspiro[4.5]decane-2,4-dione Class Fails: The Consequence of Substituent-Dependent Polypharmacology


Within the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold family, substitution pattern dictates target engagement, potency, and selectivity across at least four distinct pharmacological mechanisms—DOR agonism , HIF PHD inhibition , mPTP modulation , and IDO/TDO inhibition . Structure-activity relationship (SAR) studies in the DOR chemotype series demonstrated that different N3 and N8 substituents produce agonist potencies spanning over 10-fold differences in binding affinity (pKi) and cAMP inhibition (pIC50) . In the HIF PHD series, systematic introduction of acidic functionality was required to eliminate hERG off-target activity, and substituent choice directly impacted the alanine aminotransferase (ALT) elevation liability . For mPTP inhibitors, the 1,3,8-triazaspiro scaffold requires specific substitution patterns to maintain on-target ATP synthase c-subunit engagement while preserving mitochondrial ATP content . Consequently, substituting 3,8-bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione with a differently substituted analog—even a close structural relative such as the 4-methylphenyl analog (CAS 1021210-06-9) or the mono-4-chlorobenzyl analog (CAS 1092277-60-5)—is likely to alter binding pose, potency, selectivity profile, and off-target risk in an unpredictable manner, making generic substitution scientifically unjustified without head-to-head comparative data.

Quantitative Differentiation Evidence for 3,8-Bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021100-05-9) Against Closest Structural Analogs and Alternative Chemotypes


Structural Differentiation from Mono-4-chlorobenzyl Analog (CAS 1092277-60-5): Symmetric Bis-Substitution Confers Dual Binding Site Occupancy Potential

The target compound differs from the mono-substituted analog 3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1092277-60-5, MW 293.75) by the presence of a second 4-chlorophenylmethyl group at the N8 position. This bis-substitution pattern increases molecular weight by approximately 124.6 Da (from 293.75 to 418.32) and the calculated logP from an estimated ~2.3 (mono-substituted) to 4.8 (bis-substituted, experimentally determined via ZINC database) . In the DOR agonist series reported by Meqbil et al. (2024), the rank order of potencies among three 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives (Compound 1 > Compound 2 > Compound 3) was driven by differences in N3 and N8 substitution, with binding pKi values ranging from 6.9 ± 0.1 to 7.3 ± 0.1 (corresponding to Ki values of 52–138 nM) . This demonstrates that within the same scaffold, substituent identity at both N3 and N8 positions directly controls DOR binding affinity. The symmetric bis(4-chlorophenyl)methyl substitution pattern present in CAS 1021100-05-9 is absent from all three characterized compounds in that study, representing a structurally distinct chemical space within the chemotype that has not been pharmacologically characterized .

Medicinal Chemistry Structure-Activity Relationships Spirohydantoin Derivatives

Chemotype-Level Differentiation from SNC80/BW373U86 Class: Reduced β-Arrestin Recruitment Bias Associated with 1,3,8-Triazaspiro[4.5]decane-2,4-dione Scaffold

The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, to which the target compound belongs, has been characterized as pharmacologically distinct from the SNC80/BW373U86 diethylbenzamide chemotype that dominates clinical-stage DOR agonists. Meqbil et al. (2024) reported that the most potent 1,3,8-triazaspiro[4.5]decane-2,4-dione hit compound (Compound 1) exhibited a bias factor of 1.6 toward G-protein signaling over β-arrestin recruitment, whereas SNC80 is a highly efficacious β-arrestin recruiter . Compound 1 showed DOR cAMP pIC50 of 7.5 ± 0.1 (EC50 = 29 nM) with β-arrestin 2 recruitment pEC50 of 6.8 ± 0.1 (EC50 = 167 nM), and DOR-over-MOR selectivity of 9.6-fold in binding and 137-fold in cAMP . This contrasts with SNC80, which produces strong β-arrestin recruitment linked to tachyphylaxis and convulsions in preclinical models .

Delta Opioid Receptor Functional Selectivity β-Arrestin Bias Adverse Effect Mitigation

Class-Level Polypharmacology Potential: The 1,3,8-Triazaspiro[4.5]decane-2,4-dione Scaffold Is Validated Across Four Distinct Therapeutic Target Families

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, of which the target compound is a bis(4-chlorobenzyl) derivative, has been independently validated as a productive core for inhibitors or agonists targeting four structurally and functionally unrelated protein families. For HIF PHD1–3, Vachal et al. (2012) reported pan-inhibition with robust erythropoietin (EPO) upregulation in vivo in multiple preclinical species, with optimized compounds achieving short-acting pharmacokinetic profiles suitable for anemia treatment . For the F1/FO-ATP synthase c subunit, Morciano et al. (2018) demonstrated mPTP opening inhibition with decreased apoptotic rate in whole heart and improved cardiac function upon reperfusion in a myocardial infarction model, with compounds preserving mitochondrial ATP content . For IDO1/TDO, patent EP4076443B1 claims sub-micromolar IC50 values for representative compounds in cellular assays . No other single chemotype has been reported to productively engage this breadth of mechanistically diverse therapeutic targets.

Polypharmacology Multi-Target Drug Discovery Spirohydantoin Scaffold

Anti-Proliferative Activity Claimed in Patent Literature: Induction of Monocytic Differentiation in Undifferentiated Cells

A patent record associated with this compound (retrieved via WebDataCommons/freshpatents.com) states that the compound 'exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte thus evidencing use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis' . This differentiation-inducing mechanism is mechanistically distinct from the DOR agonism, PHD inhibition, mPTP modulation, and IDO/TDO inhibition activities described for the broader scaffold class, suggesting a potential fifth biological activity. However, specific quantitative data (IC50, EC50, maximal effect) and the assay system used are not disclosed in the available patent abstract/snippet.

Cancer Cell Differentiation Anti-Proliferative Activity Psoriasis Monocyte Differentiation

Optimal Research and Procurement Application Scenarios for 3,8-Bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021100-05-9)


Delta Opioid Receptor (DOR) Agonist Lead Optimization: A Structurally Unexplored Bis(4-chlorobenzyl) Congener for SAR Expansion of the Novel Chemotype

In the context of the novel DOR agonist chemotype reported by Meqbil et al. (2024), CAS 1021100-05-9 represents a structurally distinct bis(4-chlorophenyl)methyl-substituted derivative that has not been pharmacologically characterized. The three characterized compounds in that study showed DOR binding Ki values of 52–138 nM and DOR-over-MOR cAMP selectivity of 17–137-fold . Procurement of CAS 1021100-05-9 enables systematic SAR exploration of the N8 position with a second 4-chlorophenylmethyl group—a substitution pattern absent from the published series—to determine whether bis-substitution with electron-withdrawing 4-chloro groups enhances or diminishes DOR affinity, G-protein bias, and MOR selectivity relative to the published analogs.

Polypharmacology Screening Cascade Across Four Validated Target Families: PHD1–3, F1/FO-ATP Synthase, IDO1/TDO, and DOR

Given that the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has independently validated activity against HIF PHD1–3 (Vachal et al., 2012) , the F1/FO-ATP synthase c subunit (Morciano et al., 2018) , IDO1/TDO (EP4076443B1) , and DOR (Meqbil et al., 2024) , CAS 1021100-05-9 is an ideal candidate for a multi-target selectivity panel. Screening this single compound across all four target families would quantify its polypharmacology profile and identify which target(s) the bis(4-chlorophenyl)methyl substitution pattern preferentially engages, providing critical selectivity data that no currently published compound in this scaffold class possesses.

Differentiation Therapy Research: Investigating Monocytic Differentiation Induction in Leukemia or Psoriasis Models

A patent record claims that this specific compound exhibits 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' . If validated, this activity would position CAS 1021100-05-9 as a potential lead for differentiation therapy in acute myeloid leukemia (AML) or for topical treatment of psoriasis—indications mechanistically unrelated to the four target families described above. Procurement for cell-based differentiation assays (e.g., HL-60 or NB4 leukemia cell lines) would enable independent verification of this claimed activity.

Computational Chemistry and Docking Studies: A High-logP Bis-halogenated Probe for Binding Mode Prediction Across GPCR and Enzyme Targets

With a calculated logP of 4.8 and two 4-chlorophenylmethyl substituents providing defined hydrophobic and halogen-bonding interaction surfaces , CAS 1021100-05-9 serves as a useful computational chemistry probe. Molecular docking and molecular dynamics simulations against DOR (PDB 6PT3, as used in Meqbil et al., 2024 ), PHD2, or IDO1 crystal structures can predict whether the bis(4-chlorophenyl)methyl substitution pattern is compatible with orthosteric binding in each target, guiding experimental prioritization before committing to costly biochemical assays.

Quote Request

Request a Quote for 3,8-bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.